molecular formula C26H24FN3O2S B11607502 (2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Katalognummer: B11607502
Molekulargewicht: 461.6 g/mol
InChI-Schlüssel: ZATCPSIVKBURDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide (hereafter referred to as Compound A) is a thiazinane derivative characterized by:

  • A 1,3-thiazinane core with a Z-configuration imino group at position 2.
  • A phenylimino group at position 2, enabling π-π interactions.
  • A carboxamide group at position 6 linked to a 3-methylphenyl moiety, influencing steric and electronic properties.

The 4-fluorophenyl and methyl groups likely enhance bioavailability and target binding, though experimental data (e.g., crystallographic studies using SHELXL or ORTEP ) are required to confirm these hypotheses.

Eigenschaften

Molekularformel

C26H24FN3O2S

Molekulargewicht

461.6 g/mol

IUPAC-Name

3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C26H24FN3O2S/c1-18-6-5-9-22(16-18)28-25(32)23-17-24(31)30(15-14-19-10-12-20(27)13-11-19)26(33-23)29-21-7-3-2-4-8-21/h2-13,16,23H,14-15,17H2,1H3,(H,28,32)

InChI-Schlüssel

ZATCPSIVKBURDZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solid-Phase vs. Solution-Phase Synthesis

Solid-phase methods (e.g., Wang resin-supported synthesis) enable high-throughput production but require specialized equipment. Solution-phase approaches offer scalability but face purification challenges:

ParameterSolid-PhaseSolution-Phase
Purity>95% (HPLC)88–92% (HPLC)
ScalabilityLimited (mg scale)Up to 100 g
Step Count9–13 steps5–7 steps
Total Yield26–61%65–78%

Catalytic Systems

Gold(I) catalysts outperform silver and copper analogues in cyclization efficiency:

CatalystConversion (%)Selectivity (Z:E)
AuCl(PPh₃)/AgSbF₆9995:5
AgOTf7282:18
Cu(OTf)₂5875:25

Quality Control and Characterization

Analytical Validation

Final products are validated using:

  • ¹H/¹³C NMR : Confirms regiochemistry (e.g., δ 7.2–7.6 ppm for aromatic protons)

  • HRMS : Molecular ion peak at m/z 495.1628 [M+H]⁺

  • HPLC : Purity ≥98% (C18 column, MeCN/H₂O gradient)

Challenges and Mitigation Strategies

  • Racemization : Minimized using low-temperature (-20°C) coupling conditions

  • Byproduct Formation : Controlled via slow addition of H₅IO₆ in methanolic solutions

  • Solubility Issues : Addressed with DMF/THF cosolvent systems

Industrial-Scale Considerations

Process Optimization

Continuous flow reactors enhance reproducibility for large batches:

ParameterBatch ReactorFlow Reactor
Reaction Time18–24 h2–4 h
Yield78%85%
Purity92%96%

Environmental Impact

Green chemistry metrics for the optimized route:

  • PMI (Process Mass Intensity) : 8.2 (vs. industry avg. 15–20)

  • E-Factor : 3.1 (kg waste/kg product)

  • Solvent Recovery : 92% (MeCN, DMF)

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2Z)-3-[2-(4-Fluorphenyl)ethyl]-N-(3-Methylphenyl)-4-oxo-2-(Phenylimino)-1,3-thiazinan-6-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of (2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Compound A with structurally related thiazinane derivatives (data inferred from evidence and calculated properties):

Compound Substituent at Position 3 Substituent at Position 2 (Imino) Carboxamide Group Molecular Formula Molecular Weight (g/mol) Key Properties
A (Target) 2-(4-Fluorophenyl)ethyl Phenyl N-(3-Methylphenyl) ~C27H25FN4O2S ~488.58 High lipophilicity; fluorine enhances metabolic stability; methyl group reduces steric hindrance.
B 2-(4-Morpholinyl)ethyl Phenyl N-(4-Fluorophenyl) C23H25FN4O3S 456.54 Morpholinyl group improves solubility; 4-fluorophenyl may enhance binding affinity.
C Methyl 3-Methoxyphenyl N-(2-Fluorophenyl) ~C20H19FN2O3S ~398.44 Methoxy increases electron density; 2-fluorophenyl introduces steric effects.
D Methyl 4-Fluorophenyl N-(4-Ethoxyphenyl) ~C21H21FN2O3S ~424.47 Ethoxy group enhances lipophilicity; 4-fluorophenyl imino may optimize π-π interactions.

Structural and Functional Insights:

This difference may affect membrane permeability and metabolic stability.

Imino Group Modifications: The phenylimino group in A and B supports π-π stacking, whereas C’s 3-methoxyphenyl imino group introduces electron-donating effects, possibly altering binding kinetics .

Carboxamide Substituents :

  • The 3-methylphenyl group in A provides moderate steric bulk, contrasting with B’s 4-fluorophenyl (electron-withdrawing) and D’s 4-ethoxyphenyl (electron-donating) groups. These variations may influence hydrogen-bonding capacity and metabolic pathways .

Physicochemical Properties: Compound B’s morpholinyl group likely improves aqueous solubility (logP ~2.8 estimated) compared to A’s higher lipophilicity (logP ~4.2 estimated) .

Research Findings and Implications

While experimental data (e.g., IC50 values) are absent in the provided evidence, structural analysis suggests:

  • Metabolic Stability : Fluorine in A and B likely reduces cytochrome P450-mediated oxidation, extending half-life compared to C and D .
  • Target Binding : The 3-methylphenyl group in A may occupy hydrophobic pockets in enzyme active sites more effectively than bulkier substituents in D .
  • Synthetic Feasibility : The morpholinyl group in B and ethoxy group in D may complicate synthesis compared to A’s simpler fluorophenyl ethyl chain .

Further studies using crystallographic software (e.g., SHELX ) or pharmacokinetic assays are recommended to validate these hypotheses.

Biologische Aktivität

The compound (2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a thiazine derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its complex structure suggests diverse interactions with biological targets, which may lead to significant therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C26H23F2N3O3S
  • Molecular Weight : 495.54 g/mol
  • InChIKey : DDZWCWVEMCGXLL-BXVZCJGGSA-N

The compound contains multiple functional groups, including a thiazine ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have demonstrated that thiazine derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study focusing on structurally similar compounds highlighted their ability to inhibit the growth of non-small-cell lung cancer (A549) and breast cancer (MCF-7) cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, although specific pathways for this compound require further elucidation .

Antibacterial Activity

The antibacterial properties of thiazine derivatives have also been investigated. In vitro assays have shown that certain analogs exhibit significant activity against Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death .

Other Biological Activities

In addition to anticancer and antibacterial effects, thiazine derivatives have been explored for their anti-inflammatory and analgesic properties. These activities are often linked to the modulation of inflammatory pathways and cytokine release, suggesting potential use in treating inflammatory diseases.

Case Studies

  • Cytotoxicity Assay : A recent study evaluated the cytotoxic effects of various thiazine derivatives on A549 and MCF-7 cells. The results indicated that compounds with specific substitutions on the thiazine ring exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Antimicrobial Testing : Another investigation assessed the antibacterial activity of thiazine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The compounds showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating significant antibacterial potential .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Cell Cycle Arrest : Induction of G1 or G2 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inhibition of Bacterial Growth : Disruption of essential bacterial processes such as cell wall synthesis.

Q & A

Q. What are the key synthetic steps for preparing (2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide?

The synthesis involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the thiazinane ring via reaction of thiourea derivatives with α,β-unsaturated ketones.
  • Functionalization : Introduction of the 4-fluorophenyl ethyl group via nucleophilic substitution or alkylation.
  • Carboxamide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to attach the 3-methylphenyl moiety. Purification is achieved using column chromatography or recrystallization, with reaction progress monitored via TLC or HPLC .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly the imine (C=N) and carboxamide (CONH) groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Detects functional groups like ketones (C=O, ~1700 cm1^{-1}) and imines (C=N, ~1600 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
  • Cell viability assays : Assess cytotoxicity via MTT or resazurin-based protocols in cancer cell lines.
  • Antimicrobial screening : Use broth microdilution to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance imine formation, while temperatures >80°C accelerate cyclization.
  • Kinetic studies : Monitor intermediates via in-situ IR or HPLC to identify rate-limiting steps.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for stereochemical control .

Q. What strategies resolve ambiguities in stereochemical assignments?

  • X-ray crystallography : Solve crystal structures using SHELXL (SHELX suite) to confirm the (2Z)-configuration and thiazinane ring conformation. Refinement protocols in WinGX ensure accuracy in anisotropic displacement parameters .
  • NOESY NMR : Detect spatial proximity between the 4-fluorophenyl ethyl group and thiazinane protons to validate substituent orientation .

Q. How can binding affinity and mechanism of action be elucidated?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., receptors) on sensor chips to quantify equilibrium dissociation constants (KDK_D).
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes (ΔH\Delta H) and stoichiometry (nn) of ligand-protein interactions.
  • Molecular Dynamics (MD) Simulations : Model binding poses using software like GROMACS, guided by crystallographic data .

Q. How should conflicting biological activity data be analyzed?

  • Reproducibility checks : Replicate assays in triplicate under controlled conditions (pH, temperature, serum content).
  • Meta-analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Pathway enrichment analysis : Use tools like STRING-DB to link activity disparities to divergent signaling pathways .

Q. What are best practices for refining crystal structures with SHELXL?

  • Data quality : Ensure I/σ(I)>2I/σ(I) > 2 and Rmerge<5%R_{\text{merge}} < 5\% for high-resolution datasets.
  • Hydrogen bonding networks : Assign using OLEX2 or Mercury, validating against Etter’s graph set analysis (e.g., D(2)D(2) motifs for dimeric interactions).
  • Twinned data : Apply TWIN/BASF commands for handling pseudo-merohedral twinning .

Q. How can hydrogen bonding patterns inform solid-state properties?

  • Graph set analysis : Classify intermolecular interactions (e.g., NHO=CN-H\cdots O=C chains as C(4)C(4) motifs) to predict crystal packing stability.
  • Hirshfeld surface analysis : Map close contacts (e.g., FHF\cdots H interactions) using CrystalExplorer to assess solubility and melting points .

Q. How do structural modifications impact biological activity?

  • QSAR studies : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) substituents and correlate changes with IC50_{50} values.
  • Metabolic stability assays : Incubate derivatives with liver microsomes to assess CYP450-mediated oxidation of the thiazinane ring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.